5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and a formyl group at the 2-position, along with a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Methylation: The nitrogen atom of the pyrrole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group on the nitrogen atom.
5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Contains a bromine atom instead of a chlorine atom on the phenyl ring.
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYSXUEFNMIPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388001 |
Source
|
Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824961-53-7 |
Source
|
Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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